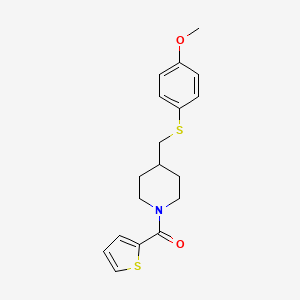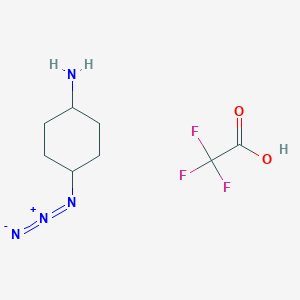
N-(1-(1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-2-(4-fluorophenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-(1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-2-(4-fluorophenyl)acetamide is a useful research compound. Its molecular formula is C22H21ClFN5O2 and its molecular weight is 441.89. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
X-ray Powder Diffraction in Pesticide Development
The structural characterization of N-derivatives related to the target compound through X-ray powder diffraction has played a significant role in developing potential pesticides. This technique provides essential data on experimental peak positions, relative intensities, and unit-cell parameters, aiding in the synthesis of organic compounds with pesticidal properties (Olszewska, Tarasiuk, & Pikus, 2011).
Cognitive Disorders and Alzheimer's Disease Treatment
Research on histamine H3 antagonists, which include structural analogs of the compound , shows promising effects on cognitive processes by modulating neurotransmitter release in the brain. These findings are significant for treating cognitive disorders and Alzheimer's disease, highlighting the compound's role in activating intracellular signaling pathways that could improve cognitive efficacy and potentially modify disease progression (Brioni, Esbenshade, Garrison, Bitner, & Cowart, 2011).
Antimicrobial and Antifungal Applications
The synthesis of new derivatives and their characterization, including the target compound or its analogs, has been explored for antimicrobial and antifungal screening. These efforts involve studying the structure-activity relationships and potential pharmaceutical applications against various microbial strains, offering insights into developing new therapeutic agents with enhanced efficacy (MahyavanshiJyotindra, ParmarKokila, & MahatoAnil, 2011).
Enzyme Inhibition for Therapeutic Applications
The compound and its derivatives have been evaluated for their inhibitory potential against enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are relevant to conditions like Alzheimer's disease. These studies involve synthesizing various analogs and assessing their effectiveness in inhibiting enzymatic activity, providing a foundation for developing novel therapeutic agents (Riaz, Iftikhar, Saleem, Aziz‐ur‐Rehman, Hussain, Rehmat, Afzal, Khawar, Ashraf, & al-Rashida, 2020).
Propriétés
IUPAC Name |
N-[1-[1-(4-chlorophenyl)triazole-4-carbonyl]piperidin-4-yl]-2-(4-fluorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClFN5O2/c23-16-3-7-19(8-4-16)29-14-20(26-27-29)22(31)28-11-9-18(10-12-28)25-21(30)13-15-1-5-17(24)6-2-15/h1-8,14,18H,9-13H2,(H,25,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEUZSVDVYJUVHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)CC2=CC=C(C=C2)F)C(=O)C3=CN(N=N3)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClFN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
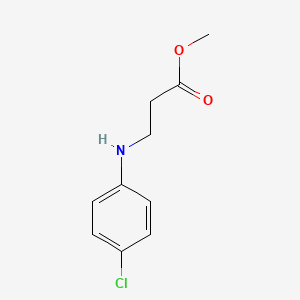
![3-(2-methoxyphenyl)-2,5-dimethyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2503457.png)
![5-[4-[(6-Cyclobutylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]sulfonyl-1,3-dihydroindol-2-one](/img/structure/B2503460.png)

![1-[3-(1-Pyrrolidinyl)-5-(trifluoromethyl)-2-pyridinyl]-1-ethanone oxime](/img/structure/B2503463.png)
![2-(4-Chlorophenyl)-3-[(4-methylphenyl)sulfanyl]quinoline](/img/structure/B2503468.png)
![N-(2,6-dimethylphenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2503469.png)
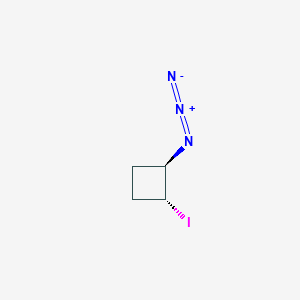
![3-Amino-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5h)-one](/img/structure/B2503472.png)
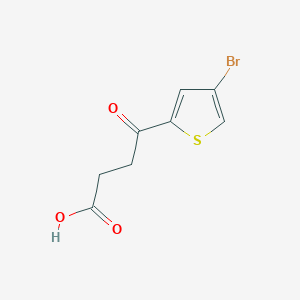
![4,7-Dimethyl-2-prop-2-enyl-6-[4-(trifluoromethyl)phenyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B2503476.png)
![4-bromo-2-{(E)-[(4-chloro-2-methylphenyl)imino]methyl}phenol](/img/structure/B2503477.png)
